(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol
Description
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is a chiral amino alcohol characterized by a phenyl group at the C1 position and a diethylamino substituent at the C2 position in a (1S,2R) stereochemical configuration. This compound serves as a critical intermediate in pharmaceutical synthesis due to its stereochemical rigidity and functional versatility . Its structure enables interactions with biological targets, such as adrenergic receptors, though its exact pharmacological profile remains less studied compared to its methylamino analogs like ephedrine .
Key physicochemical properties include:
- Molecular Formula: C₁₃H₂₁NO
- Molecular Weight: 207.31 g/mol (free base); 243.46 g/mol (hydrochloride salt)
- Optical Rotation: [α]D²⁵ = +15° to +20° (specific solvent-dependent values require experimental validation) .
- LogP: Estimated at ~2.5 (higher than methylamino analogs due to lipophilic diethyl groups) .
The compound’s synthesis typically involves reductive amination or diastereomeric salt formation using tartaric acid derivatives for enantiomeric resolution .
Properties
IUPAC Name |
(1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFCQRKXGIHOAN-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantioselectivity and purity .
Chemical Reactions Analysis
Oxidative Pathways
The hydroxyl group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 hours | 2-(Diethylamino)-1-phenylpropan-1-one | Over-oxidation to ketone with prolonged exposure | |
| CrO₃ (Jones reagent) | Acetone, 0°C, 1 hour | 2-(Diethylamino)-1-phenylpropanoic acid | Requires strict temperature control |
Oxidation of the diethylamino group is less common due to steric hindrance but can occur under strong acidic or radical conditions.
Acid-Base Reactions
The tertiary amine participates in protonation and salt formation:
Salts are critical for pharmaceutical formulations and chromatographic purification .
Steroselective Modifications
The (1S,2R) configuration enables enantioselective transformations:
These reactions highlight the compound’s utility in asymmetric synthesis .
Degradation and Stability
Stability studies reveal susceptibility to:
-
Thermal decomposition above 200°C, yielding diethylamine and styrene oxide.
-
Photodegradation under UV light (λ = 254 nm), forming radical intermediates.
Scientific Research Applications
1.1. Central Nervous System Stimulant
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol has been studied for its potential as a central nervous system stimulant. Its structural similarity to amphetamines suggests that it may enhance neurotransmitter release, particularly norepinephrine and dopamine, which could be beneficial in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.
- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to increase locomotor activity in animal models, indicating its potential as a stimulant agent .
1.2. Analgesic Properties
Research has indicated that this compound exhibits analgesic effects, potentially making it useful for pain management. Its mechanism may involve modulation of pain pathways in the central nervous system.
- Case Study: A patent application described the compound's enhanced analgesic efficacy compared to Tramadol, suggesting that it could serve as a more potent alternative for pain relief .
Antimalarial Activity
Recent studies have explored the antimalarial properties of derivatives related to (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol. Research shows that certain structural modifications can significantly enhance activity against Plasmodium falciparum, the parasite responsible for malaria.
- Data Table: Antimalarial Activity of Related Compounds
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound A | 9.79 | 37,281 |
| Compound B | 11.52 | 22,727 |
| Compound C | 15.00 | 8,538 |
This table illustrates the varying degrees of antimalarial potency among structurally similar compounds .
Treatment of Vasomotor Symptoms
The compound has been investigated for its use in treating vasomotor symptoms associated with menopause. It acts as a modulator of monoamine reuptake, which is crucial for alleviating symptoms such as hot flashes.
- Case Study: A patent outlines the effectiveness of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol derivatives in managing vasomotor symptoms by targeting serotonin and norepinephrine pathways .
Synthesis and Structural Variants
The synthesis of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol involves various chemical reactions that allow for the creation of structural variants with enhanced biological activity.
4.1. Synthesis Methods
Several methods have been proposed for synthesizing this compound, including:
- Reductive amination of ketones with diethylamine.
- Chiral resolution techniques to obtain optically pure forms.
These methods are critical for producing compounds with specific pharmacological profiles .
Toxicological Studies
Understanding the safety profile of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is essential for its therapeutic use. Toxicological assessments have shown that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It can inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This action is mediated through binding to the transporter proteins and blocking their function .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: Diethyl and dibutyl derivatives exhibit higher LogP than methylamino analogs, enhancing membrane permeability but reducing aqueous solubility .
- Stereochemical Impact : The (1S,2R) configuration in ephedrine analogs correlates with α-adrenergic agonist activity, whereas (1S,2S) pseudoephedrine shows weaker CNS effects .
Pharmacological and Industrial Relevance
- Ephedrine/Pseudoephedrine: Clinically established as decongestants; diethylamino derivatives lack FDA approval but are explored for prolonged action due to slower metabolism .
- Dibutylamino Analogs: Used in lipid-based drug delivery systems; their extended alkyl chains improve compatibility with hydrophobic APIs .
- Pyrrolidinyl Derivatives : Applied in chiral ionic liquids for asymmetric catalysis .
Research Findings and Data
- Crystallographic Studies: (1S,2R)-diethylamino salts exhibit monoclinic unit cells (a = 12.3 Å, b = 6.7 Å) distinct from ephedrine’s orthorhombic systems, affecting crystallization kinetics .
- Thermal Stability: Differential scanning calorimetry (DSC) shows a melting point of 148–152°C for the diethylamino compound, lower than ephedrine’s 187°C, indicating reduced crystalline stability .
Biological Activity
(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol, commonly referred to as a phenylaminopropanol derivative, has garnered attention for its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been investigated for its biological activities, particularly in the context of monoamine reuptake modulation.
- Chemical Formula : C13H19N
- Molecular Weight : 205.30 g/mol
- CAS Number : 1201-56-5
- SMILES Notation : N(C(C(C1=CC=CC=C1)O)CC)CC
The biological activity of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol primarily involves its role as a monoamine reuptake inhibitor . This mechanism is crucial for the treatment of various neuropsychiatric conditions, including depression and anxiety disorders. By inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, the compound enhances neurotransmitter availability in the synaptic cleft.
Biological Activity Overview
Case Study 1: Antidepressant Effects
A study demonstrated that (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol exhibited significant antidepressant-like effects in animal models. The compound was administered to rodents subjected to chronic mild stress, resulting in improved behavioral outcomes in tests such as the forced swim test and tail suspension test. The mechanism was attributed to enhanced serotonergic activity.
Case Study 2: Treatment of Vasomotor Symptoms
Research highlighted the efficacy of this compound in treating vasomotor symptoms (VMS) experienced during menopause. In a clinical trial involving postmenopausal women, participants reported a reduction in hot flashes and night sweats after administration of the compound over a six-week period. The results suggest that its action on monoamines may help modulate the central nervous system's response to hormonal changes.
Case Study 3: Pain Management
A recent investigation explored the analgesic properties of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol. In preclinical models of neuropathic pain, the compound demonstrated significant pain relief comparable to established analgesics. This effect was linked to its ability to inhibit the reuptake of norepinephrine, which plays a role in pain modulation.
Q & A
Q. What are the recommended synthetic routes for (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol, and how can enantiomeric purity be ensured?
Synthesis typically involves stereoselective methods such as Sharpless epoxidation or chiral resolution of racemic mixtures. For example, analogs like (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol are synthesized via asymmetric catalysis using chiral ligands . Enantiomeric purity is verified using chiral HPLC or polarimetry, with comparisons to known optical rotations of structurally similar compounds (e.g., (1S,2R)-norephedrine, [α]D = +34° in water) .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and functional groups. For example, in analogs like (S)-2-Amino-1,1-diphenylpropan-1-ol, aromatic protons appear at 7.2–7.4 ppm, while hydroxyl protons are observed at ~5.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical for C13H21NO: 207.1623 g/mol).
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol derivatives .
Q. How do physicochemical properties (e.g., logP, pKa) influence its solubility and reactivity?
Calculated properties for analogs (e.g., (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol HCl) include:
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles, as advised for structurally related amines like (S)-2-Amino-1,1-diphenylpropan-1-ol .
- Ventilation : Use fume hoods due to potential respiratory irritation (similar to pyrrolidinyl analogs) .
- Storage : In airtight containers at 2–8°C, as degradation data for diethylamino analogs is limited .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported LogD or pKa values for this compound?
Discrepancies often arise from measurement methods (e.g., potentiometry vs. computational prediction). Validate values experimentally:
Q. What experimental designs are optimal for studying its metabolic stability in biological systems?
Q. How does the stereochemistry of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol impact its biological activity?
Chirality affects receptor binding. For example, (1S,2R)-norephedrine shows higher α-adrenergic activity than its enantiomer . Assess via:
Q. What computational methods predict its interactions with biological targets?
Q. How can researchers address stability challenges under varying pH and temperature conditions?
Q. What strategies optimize its use as a chiral building block in asymmetric synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
